Aclarubicin hydrochloride
Descripción general
Descripción
Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline drug used in the treatment of cancer . It is produced by the soil bacteria Streptomyces galilaeus . Aclarubicin can induce histone eviction from chromatin upon intercalation . It is a fluorescent molecule and an effective anthracycline chemotherapeutic agent for hematologic cancers and solid tumors .
Synthesis Analysis
Aclarubicin intercalates into DNA and interacts with topoisomerases I and II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . Aclarubicin is antagonistic to other agents that inhibit topoisomerase II .
Molecular Structure Analysis
The molecular formula of Aclarubicin hydrochloride is C42H54ClNO15 . Its average mass is 848.329 Da and its monoisotopic mass is 847.318176 Da . It has 13 defined stereocentres .
Chemical Reactions Analysis
Aclarubicin hydrochloride is known to interact with various drugs. For instance, the risk or severity of methemoglobinemia can be increased when Aclarubicin is combined with drugs like Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, Capsaicin, Chloroprocaine, and Cinchocaine .
Physical And Chemical Properties Analysis
Aclarubicin hydrochloride has a molecular formula of C42H54ClNO15 . Its average mass is 848.329 Da and its monoisotopic mass is 847.318176 Da . It has 13 defined stereocentres .
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
Aclarubicin has been identified as a potent drug for the treatment of acute myeloid leukemia (AML). It has shown superior survival rates for AML patients . Aclarubicin kills cancer cells effectively and lacks cardiotoxicity, which makes it a safer option compared to other drugs . It can be administered safely even after the maximum cumulative dose of either doxorubicin or idarubicin has been reached .
Use in Combination Therapies
Aclarubicin is often used in combination with other drugs for enhanced efficacy. For instance, it has been used in combination with chidamide, decitabine, cytarabine, and granulocyte colony-stimulating factor (G-CSF) in patients with relapsed/refractory AML . This combination has shown promising results in terms of safety and efficacy .
Treatment of Refractory or Relapsed AML (r/r AML)
Aclarubicin, in combination with other drugs, has shown effectiveness in treating refractory or relapsed AML (r/r AML). The prognosis for r/r AML remains dismal despite significant effort devoted to the development of novel single-agent drugs and the design of new combination regimens .
Role in Epigenetic Modification
Epigenetic mechanisms play an important role in the chemoresistance of AML. Aclarubicin, as part of a regimen with other epigenetic modifiers, has shown promising results in patients with r/r AML .
Use in Patients with High Comorbidity Indices
Aclarubicin is currently used only in Asia for AML patients with high comorbidity indices . This makes it a valuable option for patients who may not be able to tolerate other treatments due to their overall health condition .
Potential for Further Clinical Trials
The promising results of Aclarubicin in treating AML have led to the preparation of an international multicenter Phase III prospective study to integrate Aclarubicin into the treatment of relapsed/refractory AML patients .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Aclarubicin hydrochloride . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
Recent studies have evaluated the safety and efficacy of Aclarubicin hydrochloride in combination with other drugs for the treatment of relapsed/refractory acute myeloid leukemia (r/r AML) . The results suggest that alteration of splicing patterns represents a new approach to modification of gene expression in disease treatment . The poor clinical outcomes and high healthcare resource utilization among Japanese AML patients who are ineligible for intensive chemotherapy highlight an unmet need for novel therapies .
Mecanismo De Acción
Target of Action
Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline drug . The primary targets of aclarubicin are DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Aclarubicin intercalates into DNA, disrupting the normal DNA structure and preventing the replication and transcription processes . It also inhibits topoisomerase II, leading to DNA strand breaks and inhibiting the re-ligation process . This dual mechanism disrupts the cell cycle and leads to cell death .
Biochemical Pathways
It is known that aclarubicin’s action on dna and topoisomerase ii disrupts dna replication and transcription, which are essential processes in the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Like other anthracyclines, it is believed to be widely distributed in the body after intravenous administration .
Result of Action
The primary result of aclarubicin’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting topoisomerase II, aclarubicin prevents the normal progression of the cell cycle . This leads to cell cycle arrest and triggers apoptosis, effectively killing the cancer cells .
Action Environment
The efficacy and stability of aclarubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect the drug’s action . Additionally, factors such as pH and temperature could potentially influence the stability of the drug . .
Propiedades
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-PCCPLWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046658 | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aclarubicin hydrochloride | |
CAS RN |
75443-99-1 | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.